7,11-Diethyl-10-hydroxycamptothecin

Overview

Description

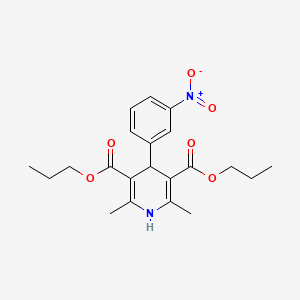

7,11-Diethyl-10-hydroxycamptothecin is an impurity of the DNA topoisomerase inhibitor Irinotecan . It belongs to the Camptothecin family of enzyme inhibitors .

Molecular Structure Analysis

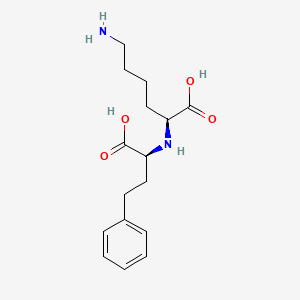

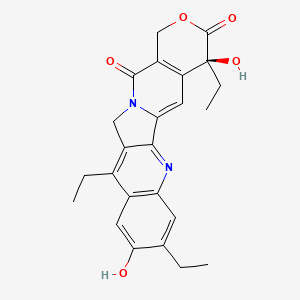

The molecular formula of this compound is C24H24N2O5 . It has a molecular weight of 420.46 . The structure includes a 1H-Pyrano [3’,4’:6,7]indolizino [1,2-b]quinoline-3,14 (4H,12H)-dione, 4,8,11-triethyl-4,9-dihydroxy- group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 798.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It also has an enthalpy of vaporization of 121.7±3.0 kJ/mol and a flash point of 436.5±32.9 °C .Scientific Research Applications

Pharmacodynamics and Metabolism : SN-38 is the active metabolite of irinotecan, a semisynthetic anticancer drug. It exhibits potent antitumor activity, particularly against colorectal, cervical, and renal cancers. Its mechanism involves inhibiting DNA synthesis and causing DNA single-strand breaks in tumor cells. Studies have shown that SN-38 inhibits the relaxation of DNA plasmids by DNA topoisomerase, a key enzyme in DNA replication and repair (Kawato et al., 1991).

Role in Chemotherapy : SN-38 has demonstrated remarkable effectiveness in chemotherapy, particularly in the treatment of metastatic colonrectal cancer. Its activity is significantly influenced by specific protein isoforms like UGT1A1 and UGT1A7, which metabolize the drug, impacting its effectiveness (Ciotti et al., 1999).

Endophytic Fungal Production : Interestingly, endophytic fungal strains of Fusarium solani can produce compounds like camptothecin and 10-hydroxycamptothecin, which are precursors for synthesizing anticancer drugs like topotecan and irinotecan. This discovery opens up possibilities for new sources of these critical compounds (Shweta et al., 2010).

Drug Delivery and Prodrug Development : Research has focused on developing novel delivery systems for SN-38 to enhance its therapeutic efficacy and reduce side effects. For instance, SN-38-loaded PLGA microspheres have been developed for intratumoral injection, extending the retention time of SN-38 in tumors and reducing plasma concentrations (Hao et al., 2019). Additionally, macromolecular prodrug micelles have been synthesized to improve water solubility and antitumor activity of SN-38 (Liu et al., 2015).

Radiosensitization : SN-38 can potentiate the cytotoxic effect of radiation in cancer treatment. It has been found to enhance the lethal effects of radiation in spheroids of human colon adenocarcinoma cells, suggesting its potential role as a radiosensitizer (Omura et al., 1997).

Gene Therapy Applications : There's ongoing research in utilizing SN-38 in gene therapy approaches for cancer treatment. For example, an adenoviral vector expressing a gene encoding secreted, targeted carboxylesterase has been used to sensitize colon cancer spheroids to CPT-11, demonstrating a novel approach in cancer gene therapy (Oosterhoff et al., 2005).

Mechanism of Action

Target of Action

The primary target of 7,11-Diethyl-10-hydroxycamptothecin, also known as SN-38, is DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional stress of supercoiled DNA .

Biochemical Pathways

The action of SN-38 affects the DNA replication and transcription pathways . By inhibiting topoisomerase I, SN-38 prevents the relaxation of supercoiled DNA, which is necessary for these processes. This leads to DNA damage and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

It is known that sn-38 is the active metabolite of the pro-drug irinotecan . The conversion of irinotecan to SN-38 occurs in the liver.

Result of Action

The result of SN-38’s action is the inhibition of DNA replication and transcription , leading to DNA damage and the induction of apoptosis . This makes SN-38 a highly effective cytotoxic agent, with potential applications in the treatment of various types of cancer .

Action Environment

The action of SN-38 can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of SN-38, as it undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH . Additionally, the presence of certain enzymes in the body can affect the conversion of irinotecan to SN-38 .

Biochemical Analysis

Biochemical Properties

7,11-Diethyl-10-hydroxycamptothecin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit DNA topoisomerase I , a crucial enzyme involved in DNA replication and transcription.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound is a highly potent metabolite of irinotecan, exhibiting an anticancer efficacy 100–1000 folds more than irinotecan in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a highly effective cytotoxic topoisomerase I inhibitor .

properties

IUPAC Name |

(19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-4-12-7-18-14(8-20(12)27)13(5-2)15-10-26-19(21(15)25-18)9-17-16(22(26)28)11-31-23(29)24(17,30)6-3/h7-9,27,30H,4-6,10-11H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAJEBSARMNUPK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947687-01-6 | |

| Record name | 7,11-Diethyl-10-hydroxy camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIS57GM9TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.